1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl-
Description
Properties
CAS No. |
40200-66-6 |
|---|---|
Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h11-12H2,1-2H3 |
InChI Key |
WQBSENUQIHTWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)N)C)Cl)N |
Origin of Product |
United States |
Preparation Methods
Chlorination and Methylation of Aromatic Precursors
A common approach starts with a suitably substituted benzene derivative, such as 1,4-dimethylbenzene (p-xylene), which undergoes chlorination to introduce chlorine atoms at the 2 and 5 positions. This step requires careful control of reaction conditions (temperature, solvent, and chlorinating agent) to ensure selective dichlorination without over-chlorination or substitution at undesired positions.
Chlorination conditions: Use of chlorine gas or N-chlorosuccinimide (NCS) in the presence of Lewis acid catalysts (e.g., FeCl3) at controlled temperatures (typically 0–50 °C) to favor substitution at the activated positions ortho to methyl groups.
Methyl groups at 3 and 6 positions are typically retained from the starting material (e.g., p-xylene), ensuring the dimethyl substitution pattern.
Introduction of Amino Groups via Diazonium Salt Coupling and Reduction
The amino groups at positions 1 and 4 are introduced through a diazotization and reduction sequence, often involving the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts by reaction with sodium nitrite in acidic aqueous media at low temperatures (0–5 °C). The molar ratios and acid concentration are critical for complete diazotization.
Coupling Reaction: The diazonium salt is coupled with 2,5-dichloro-3,6-dimethyl aniline or related intermediates to form azo compounds. The coupling reaction is typically conducted at pH 8–8.5 and low temperatures (8–10 °C) to control the reaction rate and selectivity.
Reduction of Azo Compounds: The azo intermediate is reduced under acidic conditions using metal reductants such as zinc or iron powder at elevated temperatures (90–105 °C). This step converts the azo linkage to the corresponding diamine.
Purification and Recovery: The product is isolated as a hydrochloride salt, followed by neutralization and decolorization. Aniline by-products are recovered by steam distillation and recycled, enhancing atom economy and reducing waste.
This method is supported by patent CN103508903A, which describes a one-pot or stepwise process for preparing 2,5-dichloro-1,4-phenylenediamine analogs, adaptable to substituted derivatives like 2,5-dichloro-3,6-dimethyl variants.
Alternative Catalytic Hydrogenation
In some cases, nitro-substituted precursors (e.g., 2,5-dichloro-3,6-dimethyl-1,4-dinitrobenzene) are catalytically hydrogenated to the diamine using palladium on carbon or other catalysts under mild hydrogen pressure and temperature. This method offers cleaner reaction profiles and fewer by-products but requires careful control to avoid over-reduction or dehalogenation.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Chlorination | Cl2 or NCS, FeCl3 catalyst, 0–50 °C | Selective dichlorination at 2,5-positions |
| Diazotization | NaNO2, HCl (12% mass), 0–5 °C, 0.5 h | Molar ratio HCl:NaNO2:aniline = 2.05:1.02:1 |
| Coupling | pH 8–8.5, 8–10 °C, 4.5 h | Formation of azo intermediate |
| Reduction | Zn or Fe powder, HCl, 90–105 °C, 3–6 h | Acidic reduction of azo to diamine |
| Purification | Steam distillation, charcoal filtration | Recovery of aniline, decolorization |
Research Findings and Advantages
The one-pot synthesis approach combining diazotization, coupling, and reduction in a single reactor improves operational simplicity and reduces production time and costs.
The use of recyclable aniline by-product recovery via steam distillation enhances atom economy and environmental sustainability.
Metal reductants such as zinc under acidic conditions provide quantitative conversion with minimal catalyst loading, facilitating industrial scalability.
Control of pH and temperature during coupling and reduction steps is critical to avoid side reactions and ensure high purity of the diamine product.
Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance confirm the presence of amino, chloro, and methyl substituents, verifying structural integrity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chlorination + Diazotization + Reduction | Cl2/NCS, NaNO2/HCl, Zn/Fe, acidic, 90–105 °C | High yield, recyclable by-products, scalable | Requires multi-step control |
| Catalytic Hydrogenation of Nitro Precursors | Pd/C, H2, mild temp/pressure | Cleaner reaction, fewer by-products | Catalyst cost, risk of dehalogenation |
| Direct Substitution (Electrophilic) | Lewis acids, controlled temp/pH | Selective substitution | Potential for isomer formation |
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated benzenediamine derivatives.
Substitution: Various substituted benzenediamine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polyurethanes and epoxy resins
Mechanism of Action
The mechanism of action of 1,4-benzenediamine,2,5-dichloro-3,6-dimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with electrophiles, generating positively charged intermediates that undergo further reactions to yield various products .
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted 1,4-Benzenediamines
Electronic and Physicochemical Properties
- Electron Effects: The chlorine atoms in 1,4-Benzenediamine,2,5-dichloro-3,6-dimethyl- withdraw electron density, while methyl groups donate electrons.
- Conductivity : Substituted 1,4-benzenediamines like 1,4-benzenediamine (BDA) exhibit tunable electrical conductivity in molecular junctions. The target compound’s mixed substituents could offer intermediate conductivity between Cl-rich (low conductivity) and CH₃-rich (higher conductivity) derivatives .
Biological Activity
1,4-Benzenediamine, 2,5-dichloro-3,6-dimethyl- (CAS No. 40200-66-6), is an aromatic amine with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and its interactions with biological systems. This article explores the biological activities of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.
1,4-Benzenediamine, 2,5-dichloro-3,6-dimethyl- possesses the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H10Cl2N2 |
| Molecular Weight | 195.09 g/mol |
| IUPAC Name | 1,4-Benzenediamine, 2,5-dichloro-3,6-dimethyl- |
| InChI Key | ZWZBHLQKJXQZKZ-UHFFFAOYSA-N |
The biological activity of 1,4-Benzenediamine derivatives often involves their interaction with various molecular targets. The dichloro and dimethyl substitutions enhance the compound's lipophilicity and metabolic stability, which are critical for its biological effects. The mechanism may include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Studies have indicated that 1,4-Benzenediamine derivatives exhibit antimicrobial properties. For instance:
- In Vitro Studies : Research has shown that these compounds can inhibit the growth of various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Anticancer Properties
The anticancer potential of 1,4-Benzenediamine derivatives has been investigated in several studies:
- Cell Line Studies : In vitro assays on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit proliferation. For example, a study showed that treatment with this compound resulted in significant cytotoxic effects against breast cancer cells.
Toxicity and Safety
The safety profile of 1,4-Benzenediamine derivatives is crucial for their application in medicine. Toxicological studies have revealed:
- Acute Toxicity : High doses can lead to adverse effects such as skin sensitization and potential carcinogenicity.
- Long-term Exposure : Chronic exposure studies indicate possible liver and kidney damage in animal models.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 1,4-Benzenediamine derivatives demonstrated that the dichloro substitution significantly enhanced activity against Gram-positive bacteria compared to non-substituted analogs. The study utilized a series of MIC (Minimum Inhibitory Concentration) tests across various bacterial strains.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
